9-Cyclopropylanthracene

Description

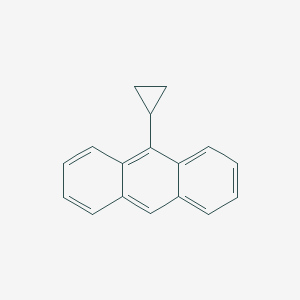

9-Cyclopropylanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a cyclopropane ring fused to the anthracene core at the 9-position. Its unique structure combines the aromatic stability of anthracene with the strain and reactivity inherent to cyclopropane. This compound has been extensively studied in the context of radical cation chemistry, particularly in oxidation and electrophilic substitution reactions. Key characteristics include:

- Electrochemical Behavior: Upon one-electron oxidation, this compound forms a radical cation that resists cyclopropane ring opening due to stereoelectronic stabilization. Instead, it undergoes aromatic ring functionalization, such as methoxylation or anthraquinone formation .

- Reaction Mechanisms: The radical cation decay follows a second-order disproportionation pathway in acetonitrile/methanol mixtures, with methanol acting post-rate-limiting step .

- Stereoelectronic Effects: The cyclopropane ring’s orientation relative to the anthracene system imposes high intrinsic barriers to nucleophilic ring opening, distinguishing it from simpler cyclopropylarenes .

Properties

CAS No. |

26979-34-0 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

9-cyclopropylanthracene |

InChI |

InChI=1S/C17H14/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)17(15)12-9-10-12/h1-8,11-12H,9-10H2 |

InChI Key |

YRPJEFPAWJPKAX-UHFFFAOYSA-N |

SMILES |

C1CC1C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Canonical SMILES |

C1CC1C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Comparison with Similar Compounds

Stability Under Oxidative Conditions

9-Cyclopropylanthracene vs. Cyclopropylbenzene and Cyclopropylnaphthalene

- Ring Opening Resistance : Unlike cyclopropylbenzene and cyclopropylnaphthalene radical cations, which readily undergo nucleophile-induced cyclopropane ring opening, this compound’s radical cation retains its cyclopropane ring during Ce(IV) or electrochemical oxidation. This stability arises from charge localization in the transition state, which is poorly stabilized by the anthracene system .

- Product Profiles :

This compound vs. 9-Alkylanthracenes (e.g., 9-Methylanthracene)

Reactivity in Free Radical Bromination

This compound vs. Cyclopropylbenzene and 9-Alkylanthracenes

- Hydrogen Abstraction vs. Ring Opening :

- Cyclopropylbenzene and cyclopropylnaphthalene produce 1,3-dibromides via cyclopropane ring opening .

- This compound exclusively undergoes hydrogen abstraction at the cyclopropane C-H bonds, yielding brominated derivatives without ring rupture. This selectivity is attributed to stereoelectronic alignment in the transition state .

Mechanistic Divergence in Radical Cation Chemistry

- Methanol-Induced Reactions: For 1-cyclopropylnaphthalene radical cations, methanol induces cyclopropane ring opening with a low activation barrier. this compound’s radical cation exhibits negligible ring opening due to a higher transition-state barrier (Figure 4-19) and charge localization effects .

- Electrochemical vs. Chemical Oxidation: Electrolysis of this compound in CH₃CN/CH₃OH produces 9-cyclopropyl-10-methoxyanthracene (37% yield) and anthraquinone, whereas aqueous workup yields trace ring-opened products. This contrasts with 9-bromo-10-cyclopropylanthracene, where bromine substitution enhances ring-opening propensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.